Sodium 4-Bromophenylmethanesulfonate as a JAK Inhibitor Precursor: Documented Use in Patented Pharmaceutical Synthesis
Sodium 4-bromophenylmethanesulfonate is explicitly cited as a key intermediate in the synthesis of specific JAK inhibitors as detailed in patent US9725445B2 . This represents a specific, documented application pathway that distinguishes it from non-halogenated sodium benzenemethanesulfonate (CAS 100-87-8 sodium salt), for which no equivalent JAK inhibitor intermediate use is documented in the accessible literature. The presence of the 4-bromo substituent enables subsequent palladium-catalyzed cross-coupling steps essential for constructing the final pharmacophore [1].
| Evidence Dimension | Documented Use as Key Intermediate in Patented JAK Inhibitor Synthesis |
|---|---|
| Target Compound Data | Explicitly cited as intermediate in US9725445B2 |
| Comparator Or Baseline | Sodium benzenemethanesulfonate (non-halogenated analog): No documented use in equivalent JAK inhibitor patent literature |
| Quantified Difference | Qualitative differentiation based on documented versus undocumented application |
| Conditions | Review of patent literature and commercial supplier technical documentation |
Why This Matters
For procurement in pharmaceutical R&D contexts, documented precedent in patented synthetic routes reduces development risk and accelerates process validation compared to untested analogs.
- [1] Drug Synthesis Database. (n.d.). 4-bromophenyl methanesulfonate synthetic route involving Suzuki coupling conditions. View Source
